
2,6-Dichloro-1-methylindole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-1-methylindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-1-methylindole-3-carboxylic acid typically involves the chlorination of 1-methylindole-3-carboxylic acid. The process begins with the preparation of 1-methylindole-3-carboxylic acid, which can be synthesized by the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate . The chlorination is then carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the 2 and 6 positions of the indole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The chlorination step is carefully monitored to prevent over-chlorination and to achieve the desired product.
化学反応の分析
Types of Reactions: 2,6-Dichloro-1-methylindole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group or the chlorine atoms.
Substitution: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
2,6-Dichloro-1-methylindole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,6-Dichloro-1-methylindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with multiple receptors, including those involved in inflammatory and immune responses . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
類似化合物との比較
1-Methylindole-3-carboxylic acid: A precursor in the synthesis of 2,6-Dichloro-1-methylindole-3-carboxylic acid.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Uniqueness: this compound is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and biological activity. This structural modification enhances its potential for various applications compared to other indole derivatives.
特性
分子式 |
C10H7Cl2NO2 |
|---|---|
分子量 |
244.07 g/mol |
IUPAC名 |
2,6-dichloro-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c1-13-7-4-5(11)2-3-6(7)8(9(13)12)10(14)15/h2-4H,1H3,(H,14,15) |
InChIキー |
ZHNDLENIDKNXAD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=C1Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


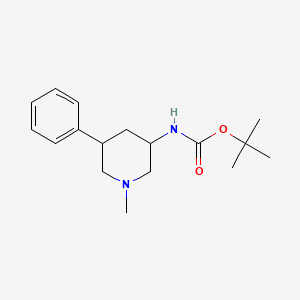
![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)
![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)

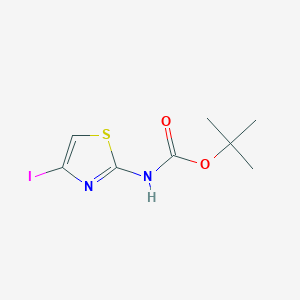
![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)
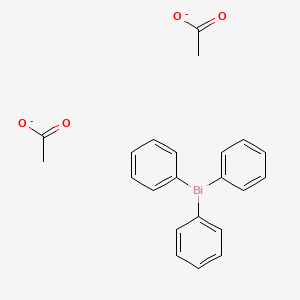

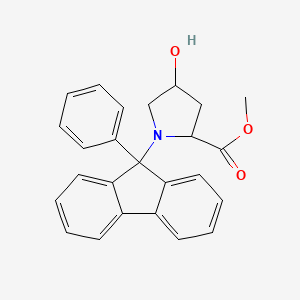

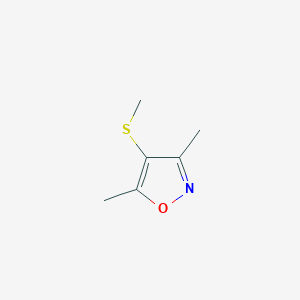
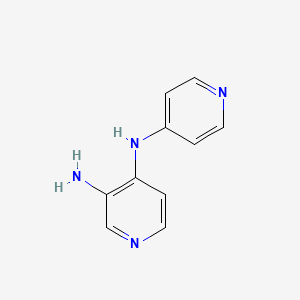

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
